molecular formula C7H8F3N3O B1384175 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 55545-80-7

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384175
CAS No.: 55545-80-7
M. Wt: 207.15 g/mol
InChI Key: CWLLGCJZWOJVPK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine ring substituted with dimethylamino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-(trifluoromethyl)pyrimidine.

    Dimethylation: The introduction of the dimethylamino group is achieved through nucleophilic substitution reactions. This can be done using dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxylation: The hydroxyl group is introduced via hydrolysis or other suitable methods, often involving the use of strong bases or acids under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidinol to its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.

    Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.

    Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

  • 2-(Dimethylamino)-4-(trifluoromethyl)pyridine
  • 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
  • 2-(Dimethylamino)-4-(trifluoromethyl)phenol

Comparison:

  • Structural Differences: While these compounds share the dimethylamino and trifluoromethyl groups, their core structures differ, leading to variations in their chemical behavior and applications.
  • Unique Properties: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378969
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55545-80-7
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55545-80-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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